molecular formula C20H12 B130552 Benzo[a]pyrene CAS No. 50-32-8

Benzo[a]pyrene

Cat. No.: B130552
CAS No.: 50-32-8
M. Wt: 252.3 g/mol
InChI Key: FMMWHPNWAFZXNH-UHFFFAOYSA-N
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Description

Benzo[a]pyrene is a polycyclic aromatic hydrocarbon with the chemical formula C20H12. It is formed by the incomplete combustion of organic matter at temperatures between 300°C and 600°C. This compound is found in coal tar, tobacco smoke, automobile exhaust fumes, and charbroiled food . This compound is known for its carcinogenic properties, as its metabolites can bind to DNA, causing mutations and eventually cancer .

Mechanism of Action

Target of Action

Benzopyrene primarily targets the protective p53 gene . This gene is a transcription factor that regulates the cell cycle and hence functions as a tumor suppressor . Benzopyrene also targets the aryl hydrocarbon receptor (AhR) pathway . AhR can participate in regulating lipogenesis and lipolysis .

Mode of Action

Benzopyrene interacts with its targets through enzymatic metabolism. The mechanism of carcinogenesis of benzopyrene depends on the activity of cytochrome P450 subclass 1A1 (CYP1A1) . The high activity of CYP1A1 in the intestinal mucosa prevents major amounts of ingested benzopyrene from entering portal blood and systemic circulation . Benzopyrene is metabolized by cytochrome P450 enzymes to carcinogenic metabolite: 7,8 -dihydroxy-9,10 -epoxy-7,8,9,10-tetrahydrobenzopyrene (BPDE), which creates DNA adducts, causing mutations and malignant transformations .

Biochemical Pathways

The aryl hydrocarbon receptor (AhR) and its relative signal transduction pathway exert a dominant role in the oxidative stress, inflammation response, and genetic toxicity of vessel-wall cells . Benzopyrene undergoes biotransformation through specific biochemical pathways (epoxide and quinone), each one producing specific metabolites .

Pharmacokinetics

Benzopyrene is highly lipophilic and can be easily absorbed into cells through the plasma membrane . It can be metabolized into dozens of metabolites through AhR and aromatic hydrocarbon metabolizing enzymes . These metabolites include the reactive epoxide Benzopyrene 7,8 diol-9,10-epoxide (BPDE), which is believed to play a role in the carcinogenicity of Benzopyrene .

Result of Action

The molecular and cellular effects of Benzopyrene’s action are significant. Benzopyrene forms carcinogenic and mutagenic metabolites which intercalate into DNA, interfering with transcription . This results in mutations and eventually cancer . Benzopyrene has an effect on the number of white blood cells, inhibiting some of them from differentiating into macrophages, the body’s first line of defense to fight infections .

Action Environment

Benzopyrene may enter the environment from both human activities and natural processes that involve the burning of organic material . Burning of coal, wood, and other solid fuels can release Benzopyrene into the environment . It is also found in vehicle emissions and cigarette smoke . Natural sources of Benzopyrene include forest fires and volcanoes . Exposure to Benzopyrene from incense and candle burning can also occur . People working with Benzopyrene may be exposed through breathing them in or by skin contact .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[a]pyrene can be synthesized through various methods, including the cyclization of suitable precursors. One common method involves the cyclization of 1,2-dihydroxy-1,2-dihydrothis compound, followed by dehydrogenation to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves the pyrolysis of organic materials such as coal tar and petroleum. The compound is then extracted and purified using techniques like high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE) .

Chemical Reactions Analysis

Types of Reactions: Benzo[a]pyrene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzo[a]pyrene has numerous applications in scientific research:

Comparison with Similar Compounds

Benzo[a]pyrene’s unique structure and reactivity make it a critical compound for studying the effects of polycyclic aromatic hydrocarbons on human health and the environment.

Properties

IUPAC Name

benzo[a]pyrene
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InChI

InChI=1S/C20H12/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h1-12H
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InChI Key

FMMWHPNWAFZXNH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C=CC5=C4C(=CC=C5)C=C3
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Molecular Formula

C20H12
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DSSTOX Substance ID

DTXSID2020139
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Molecular Weight

252.3 g/mol
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Physical Description

Benzo[a]pyrene appears as a liquid. Presents a threat to the environment. Immediate steps should be taken to limits its spread to the environment. Easily penetrates the soil and contaminates groundwater or nearby waterways., Yellowish solid; Practically insoluble in water; [Merck Index] Yellow crystals; Insoluble in water; [MSDSonline], PALE YELLOW CRYSTALS., Odorless, silver-gray to black solid.
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Boiling Point

887 °F at 760 mmHg (NTP, 1992), BP: 310-312 °C at 10 mm Hg, Boiling point: > 360 °C at 760 mm Hg, 496 °C, 5612 °F
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Solubility

less than 1 mg/mL at 63 °F (NTP, 1992), In water, 1.62X10-3 mg/L at 25 °C, Soluble in benzene, toluene, xylene, and ether; slightly soluble in alcohol, Very soluble in chloroform, Solubility in aqueous caffeine is higher than in water; also, native DNA has a solubilizing effect, Solubility in water, g/100ml at 20 °C:
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Density

greater than 1 (NTP, 1992), 1.351, Density (at 20 °C): 1.4 g/cm³, >1
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Vapor Density

8.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.7 (Air = 1), 8.7
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Vapor Pressure

5.49e-09 mmHg at 77 °F (NTP, 1992), 0.00000001 [mmHg], 5.49X10-9 mm Hg at 25 °C /extrapolated value/, Vapor pressure at 20 °C: negligible, depends upon the specific compound
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Mechanism of Action

Nuclear factor of activated T cell (NFAT)-3 is a member of the transcription factor NFAT family, which has been demonstrated to be responsible for the up-regulation of the pro-inflammatory cytokine tumor necrosis factor (TNF) in the immune system. ...studies have also shown that TNF is able to induce cell transformation in mouse epidermal Cl41 cells by induction of cyclooxygenase-2 (COX-2) expression. To provide direct evidence for NFAT3 in the environmental carcinogen-caused carcinogenic effect, (+/-)-benzo[a]pyrene-7,8-diol-9,10-epoxide (B[a]PDE), an ultimate environmental carcinogen metabolized from benzo[a]pyrene, was utilized. /Investigators/ found that exposure of Cl41 cells to B[a]PDE was able to induce cell transformation in Cl41 cells, while specific knock-down of NFAT3 resulted in the dramatic inhibition of this cell transformation. The tumorigenicity of B[a]PDE-caused transformed cells was confirmed in nude mice, whereas the tumor formation of B[a]PDE-treated NFAT3 small interference RNA (siRNA) knock-down cells was significantly reduced. Further studies showed that the role of NFAT3 in B[a]PDE-caused cell transformation was mediated by up-regulation of its downstream targeted gene TNF. This conclusion was based on the findings that inhibition of NFAT3 activation by either FK506 or NFAT3 siRNA dramatically down-regulated the TNF induction upon B[a]PDE exposure, and that knock-down of TNF by its specific siRNA also led to abrogation of B[a]PDE-induced cell transformation in Cl41 cells and their tumorigenicity in nude mice. Collectively, these results provide direct evidence for the important role of NFAT3 activation in B[a]PDE-induced cell transformation by up-regulation of TNF expression in mouse epidermal Cl41 cells, further suggesting that B[a]PDE may exert its tumor promotion effect on skin carcinogenesis, at least partially, by inducing TNF expression., The p53 tumor suppressor is a mutational target of environmental carcinogen anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE). /Investigators/ now demonstrate that p53 plays an important role in regulation of cellular responses to BPDE. Exposure of p53-null H1299 human lung cancer cells to BPDE resulted in S and G(2) phase cell cycle arrest, but not mitotic block, which correlated with induction of cyclin B1 protein expression, down-modulation of cell division cycle 25C (Cdc25C) and Cdc25B protein levels, and hyperphosphorylation of Cdc25C (S216), cyclin-dependent kinase 1 (Cdk1; Y15), checkpoint kinase 1 (Chk1; S317 and S345) and Chk2 (T68). The BPDE-induced S phase block, but not the G(2)/M phase arrest, was significantly attenuated by knockdown of Chk1 protein level. The BPDE-mediated accumulation of sub-diploid fraction (apoptotic cells) was significantly decreased in H1299 cells transiently transfected with both Chk1 and Chk2 specific siRNAs. The H460 human lung cancer cell line (wild-type p53) was relatively more sensitive to BPDE-mediated growth inhibition and enrichment of sub-diploid apoptotic fraction compared with H1299 cells. The BPDE exposure failed to activate either S or G(2) phase checkpoint in H460 cells. Instead, the BPDE-treated H460 cells exhibited a nearly 8-fold increase in sub-diploid apoptotic cells that was accompanied by phosphorylation of p53 at multiple sites. Knockdown of p53 protein level in H460 cells attenuated BPDE-induced apoptosis but enforced activation of S and G(2) phase checkpoints. In conclusion, the present study points towards an important role of p53 in regulation of cellular responses to BPDE in human lung cancer cells. /Anti-benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE)/, Benzo[a]pyrene (BaP) is a ubiquitous environmental pollutant, which may contribute to the development of human cancer. The ultimate carcinogenic BaP metabolite produced by cytochrome P450 enzymes (CYP), such as CYP1A1 and CYP1B1, anti-BaP-7,8-diol-9,10-epoxide, binds covalently to DNA and causes mutations. The levels of various CYP isoforms can be significantly modulated under inflammatory conditions. As the chronic inflammation is known to contribute to carcinogenesis, we investigated interactions of a major proinflammatory cytokine, tumor necrosis factor-alpha (TNF-alpha), and BaP in regulation of the expression of CYP1A1/1B1 and induction of DNA damage in rat liver epithelial WB-F344 cells. TNF-alpha enhanced induction of CYP1B1, while it simultaneously suppressed the BaP-induced CYP1A1 expression. The observed deregulation of CYP1 induction was found to be associated with a significantly enhanced formation of DNA adducts. The elevated DNA damage corresponded with increased phosphorylation of p53 tumor suppressor at Ser-15 residue, enhanced accumulation of cells in the S-phase of cell cycle and potentiation of BaP-induced apoptosis. Inhibition of CYP1B1 by fluoranthene significantly decreased both the formation of DNA adducts and the induction of apoptosis in WB-F344 cells treated with BaP and TNF-alpha, thus suggesting that this isoform might be responsible for genotoxic effects of BaP in nonparenchymal liver cells. Our results seem to indicate that inflammatory conditions might enhance genotoxic effects of carcinogenic polycyclic aromatic hydrocarbons through upregulation of CYP1B1 expression., Benzo[a]pyrene (BaP), a potent carcinogen, has been shown to induce apoptosis via activation of caspase-3. However, the upstream of caspase-3 and other apoptosis signaling remain to be elusive. Herein, /investigators/ demonstrated that treatment of Hepa1c1c7 cells with BaP increased the transcriptional expression of aryl hydrocarbon nuclear transporter and cytochrome P450 1A1 in a time and dose-dependent manner but did not aromatic hydrocarbon receptor. Also, the catalytic activation of caspase-3 and caspase-9 was induced whereas that of caspase-3 and caspase-9 was not by the addition of BaP. BaP also induced the mitochondrial dysfunction, including transition of mitochondria membrane potential and cytosolic release of cytochrome c. Furthermore, a decrease in the expression of Bcl-2 to Bax ratio and phosphorylation of p53(Ser 15) were observed in BaP-treated cells. Taken together, these results demonstrated that BaP-induced apoptosis of Hepa1c1c7 cells via activation of intrinsic caspase pathway including caspase-3, caspase-9, with mitochondrial dysfunction and p53 activation., For more Mechanism of Action (Complete) data for Benzo(a)pyrene (10 total), please visit the HSDB record page.
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Color/Form

Pale yellow monoclinic needles from benzene and methanol, Yellowish plates, needles from benzene + methanol; crystals may be monoclinic or orthorhombic, Yellowish plates (from benzene and ligroin)

CAS No.

50-32-8, 6699-27-0, 34505-58-3, 42299-33-2
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Melting Point

349.7 to 351.5 °F (NTP, 1992), 179 °C, 178.1 °C, 3497-3515 °F
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Synthesis routes and methods

Procedure details

Two spots were prepared by manual streaking on a glass plate. The bottom layer of each spot consisted of 0.15 mL of a 4 mg/mL porcine 300 Bloom gelatin solution containing 1.2 mg/mL pararosaniline (PRA) reduced with solid sodium metabisulfite, spread over an area of 1100-1500 mm2. After drying in air for two hours, the second layer, containing the following materials, was deposited. 0.05 mL of fresh rat liver microsomes containing approximately 62 mg/mL protein was added to 0.30 mL of a sodium phosphate buffer solution (pH=7.4) containing 4 mg/mL porcine 300 Bloom gelatin, and admixed with 0.02 mL of a solution containing 3 mM MgCl2, 50 mM tris(hydroxymethyl-)aminomethane buffer (pH=7.4) and 15 mM KCl. To this solution was added 10.5 mg solid reduced nicotinamide adenine dinucleotide phosphate (NADPH). 0.25 mL of this material was deposited over an area of 1300-1700 mm2, completely covering the bottom layer, and was air dried for two hours. Subsequently, 0.05 mL of a 0.5 mg/mL solution of benzo(a)pyrene was applied to one of the spots. Within less than five minutes, violet color began to appear, and was well developed within twenty minutes. The untreated spot, to which no benzo(a)pyrene had been added, remained transparent and clear, with no apparent violet color.
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[a]pyrene
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Benzo[a]pyrene
Reactant of Route 3
Benzo[a]pyrene
Reactant of Route 4
Benzo[a]pyrene
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Benzo[a]pyrene
Reactant of Route 6
Benzo[a]pyrene

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